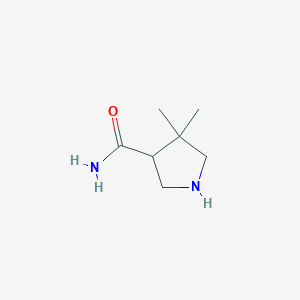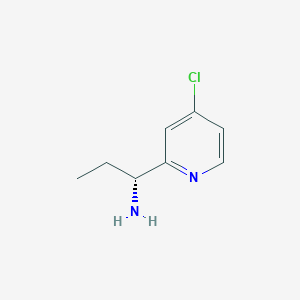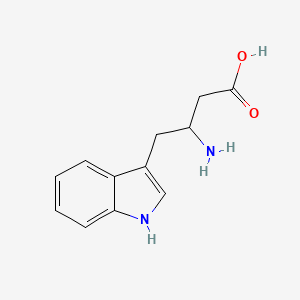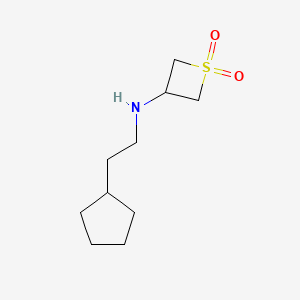
3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the [2+2] cycloaddition of sulfene (CH2=SO2) to enamines, followed by reduction to yield 3-aminothietane 1,1-dioxides . Another method includes the nucleophilic substitution of 3-thietanol with appropriate alkylating agents under anhydrous conditions .
Industrial Production Methods
Industrial production methods for thietane dioxides often involve large-scale cycloaddition reactions and subsequent purification steps. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium phenolate for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .
Wissenschaftliche Forschungsanwendungen
3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Thietane derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: Thietane dioxides are used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. For example, some thietane dioxides act on serotonergic receptors, leading to antidepressant effects. The compound may also interact with other neurotransmitter systems, including dopaminergic and cholinergic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanothiete 1,1-dioxide: Known for its reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: These compounds have been studied for their antidepressant activity and pharmacokinetic properties.
Uniqueness
3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylethyl group enhances its lipophilicity and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C10H19NO2S |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
N-(2-cyclopentylethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c12-14(13)7-10(8-14)11-6-5-9-3-1-2-4-9/h9-11H,1-8H2 |
InChI-Schlüssel |
DPOBXKWQDVVMAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCNC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



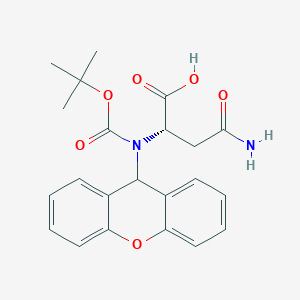
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
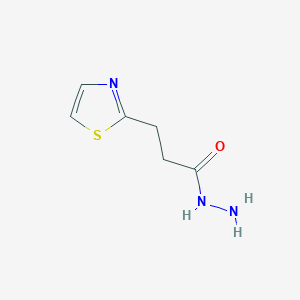

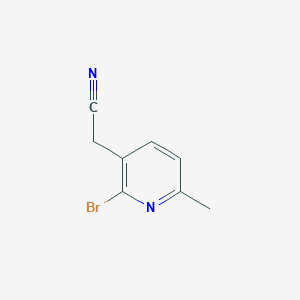

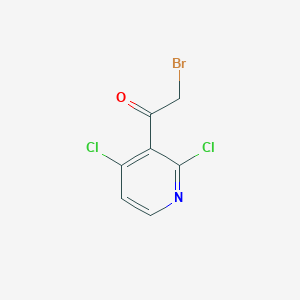
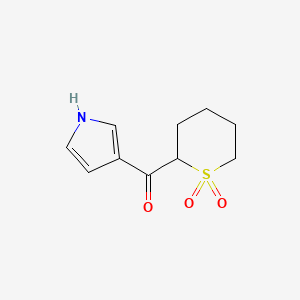
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
